molecular formula C12H18N2O B8662091 2-Trimethylacetyl-4-dimethylaminopyridine CAS No. 174744-94-6

2-Trimethylacetyl-4-dimethylaminopyridine

Cat. No. B8662091
M. Wt: 206.28 g/mol
InChI Key: PRWIXSWDHYEOLZ-UHFFFAOYSA-N
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Patent
US05646287

Procedure details

To a solution of4-dimethylaminopyridine (DMAP) (6.892 g, 56.4 mmol) in dry THF (200 mL) at 0° C. was added BF3 etherate (7.3 mL, 59.4 mmol) dropwise via a syringe. A slightly cloudy colorless solution was obtained. It was stirred at 0° C. for 0.5 hr. To a solution of 2,2,6,6-tetramethyl piperidine (10.0 mL, 59.2 mmol) in dry THF (100 mL) at -78° C. in a second flask was added n-butyllithium (58.5 mL, 1.06 M in hexane, 62.0 mmol) via syringe. It was then warmed to room temperature in about 20 min. The DMAP-BF3 salt solution was cooled to -78° C. upon which a white suspension was formed. To this suspension was added lithium tetramethylpiperidide solution (prepared in the second flask) via cannula in 0.5 hr with vigorous stirring. A clear dark tan solution was observed after the addition was complete and it was stirred for 30 min at -78° C. This solution at -78° C. was then transferred dropwise to a solution of trimethylacetyl chloride (13.9 mL, 112.6 mmol) in dry THF (50 mL) at -78° C. via cannula in 1 hr. The reaction turned orange during the addition. It was allowed to warm slowly to room temperature in 5 hr. The final solution was brown. Water (50 mL), methanol (50 mL) and 6 N HCl (30 mL) were added sequentially to the reaction mixture. The solution was stirred at 35°-40° C. overnight. The volatile solvents were removed by aspirator. The residue was made basic with 6 N NaOH (ca. pH>11) and extracted with diethyl ether (3×150 mL) and THF (150 mL). Combined organic solution was dried with MgSO4. After removal of solvent (aspirator), the residue was purified by flash chromatography on silica gel (20×5 cm), 1:3 EtOAc/hexane eluent to give 7.10 g of 2-Trimethylacetyl-4-dimethylaminopyridine (1) (61% ). Characterization of the product (1) was as follows:
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
of4-dimethylaminopyridine
Quantity
6.892 g
Type
reactant
Reaction Step Two
Name
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
58.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
DMAP BF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13.9 mL
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
[Compound]
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
B(F)(F)F.C[C:6]1(C)[CH2:11][CH2:10][CH2:9][C:8](C)(C)[NH:7]1.C([Li])CCC.[Li][N:21]1[C:26](C)(C)CCC[C:22]1(C)C.[CH3:31][C:32]([CH3:37])([CH3:36])[C:33](Cl)=[O:34].Cl>C1COCC1.CO.O>[CH3:31][C:32]([CH3:37])([CH3:36])[C:33]([C:6]1[CH:11]=[C:10]([N:21]([CH3:26])[CH3:22])[CH:9]=[CH:8][N:7]=1)=[O:34]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
of4-dimethylaminopyridine
Quantity
6.892 g
Type
reactant
Smiles
Name
Quantity
7.3 mL
Type
reactant
Smiles
B(F)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
58.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
DMAP BF3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]N1C(CCCC1(C)C)(C)C
Step Six
Name
Quantity
13.9 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
final solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
It was stirred at 0° C. for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A slightly cloudy colorless solution was obtained
TEMPERATURE
Type
TEMPERATURE
Details
It was then warmed to room temperature in about 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
prepared in the second flask) via cannula in 0.5 hr with vigorous stirring
Duration
0.5 h
ADDITION
Type
ADDITION
Details
after the addition
STIRRING
Type
STIRRING
Details
it was stirred for 30 min at -78° C
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction turned orange during the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature in 5 hr
Duration
5 h
STIRRING
Type
STIRRING
Details
The solution was stirred at 35°-40° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The volatile solvents were removed by aspirator
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×150 mL) and THF (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic solution was dried with MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of solvent (aspirator)
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (20×5 cm), 1:3 EtOAc/hexane eluent

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC(C(=O)C1=NC=CC(=C1)N(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.